molecular formula C7H5N3O6 B189584 2,4,5-Trinitrotoluene CAS No. 610-25-3

2,4,5-Trinitrotoluene

Cat. No.: B189584
CAS No.: 610-25-3
M. Wt: 227.13 g/mol
InChI Key: FZJGZCSVWGKDAK-UHFFFAOYSA-N
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Description

2,4,5-Trinitrotoluene is a chemical compound known for its explosive properties. It is a nitroaromatic compound, which means it contains a benzene ring substituted with nitro groups. This compound is less commonly discussed compared to its isomer, 2,4,6-trinitrotoluene, but it shares similar characteristics and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trinitrotoluene is synthesized through the nitration of toluene. The process involves the stepwise introduction of nitro groups into the toluene molecule. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of acids, are carefully controlled to ensure the selective formation of the 2,4,5-isomer.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The process involves multiple stages of nitration, starting with mononitration to form nitrotoluene, followed by dinitration and finally trinitration. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the nitration reactions.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of triaminotoluene.

    Substitution: Formation of substituted nitroaromatic compounds.

Scientific Research Applications

2,4,5-Trinitrotoluene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nitroaromatic compounds.

    Biology: Studied for its effects on biological systems and its potential use in bioremediation.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled reactions.

    Industry: Used in the production of explosives and as a standard for calibrating explosive detection equipment.

Mechanism of Action

The mechanism of action of 2,4,5-trinitrotoluene involves its ability to undergo rapid exothermic decomposition, releasing a large amount of energy. The nitro groups play a crucial role in this process by providing oxygen for the combustion of the carbon-hydrogen framework. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound.

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene: Another isomer with similar explosive properties but different structural arrangement of nitro groups.

    2,4-Dinitrotoluene: Contains two nitro groups and is less explosive compared to trinitrotoluene.

    Nitrobenzene: A simpler nitroaromatic compound with one nitro group.

Uniqueness of 2,4,5-Trinitrotoluene: this compound is unique due to its specific arrangement of nitro groups, which influences its reactivity and stability. Compared to 2,4,6-trinitrotoluene, it may exhibit different physical and chemical properties, making it suitable for specific applications where the 2,4,6-isomer may not be ideal.

Properties

IUPAC Name

1-methyl-2,4,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJGZCSVWGKDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209853
Record name 2,4,5-Trinitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-25-3
Record name 2,4,5-Trinitrotoluene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trinitrotoluene
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Record name 2,4,5-Trinitrotoluene
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Record name 2,4,5-trinitrotoluene
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Record name 2,4,5-TRINITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,5-trinitrotoluene differ from the more commonly known 2,4,6-trinitrotoluene (TNT)?

A1: Both this compound and 2,4,6-trinitrotoluene are isomers, meaning they share the same molecular formula (C7H5N3O6) but differ in the arrangement of their atoms. This difference in structure leads to variations in their physical and chemical properties, such as melting point, stability, and reactivity. Notably, this compound is a major impurity found in commercial and military grades of TNT. []

Q2: What are the key applications of this compound?

A2: While 2,4,6-trinitrotoluene is well-known for its explosive properties, this compound has found applications in analytical chemistry. Researchers have developed a colorimetric method for determining the concentration of this compound even in the presence of other TNT isomers. [] This method leverages the unique reactivity of this compound to produce a colored product that can be quantified using spectrophotometry. This method is particularly valuable in monitoring the production of TNT, as it allows for the estimation of total TNT content based on the consistent ratio observed between this compound and 2,3,4-trinitrotoluene in crude samples. []

Q3: Are there any methods to detect this compound in environmental samples?

A3: Yes, researchers have developed a specialized membrane for the in-situ detection of 2,4,6-trinitrotoluene and other polynitroaromatic hydrocarbons, including this compound, in groundwater. [, ] This membrane, composed of poly(vinyl chloride), dioctyl phthalate, and Jeffamine T-403, changes color upon reaction with these compounds. The intensity of the color change is proportional to the concentration of the target compound, enabling both visual and quantitative analysis. [, ] This technology is particularly beneficial for monitoring groundwater contamination, a significant environmental concern in areas with explosive manufacturing or testing.

Q4: Have there been any studies on the polymorphic forms of this compound?

A4: Research has identified two polymorphic forms of this compound, designated as Form I and Form II. [] Form I, the previously known form, demonstrates higher stability at room temperature and a higher melting point. [] This discovery of polymorphism highlights the importance of understanding the different solid-state forms of this compound, as they can significantly impact its physical and chemical properties, including stability, solubility, and reactivity.

Q5: How do computational methods contribute to the study of this compound and underwater explosions?

A5: Researchers utilize advanced software like ANSYS-AUTODYN to simulate complex events such as underwater explosions involving explosives like this compound, H-6, pentolite, and pentaerythritol tetranitrate (PETN). [] These simulations provide insights into the shock wave dynamics, bubble pulse parameters, and the influence of factors like charge depth, charge mass, and mesh density. [] Such computational models are essential for understanding the behavior of explosives in various environments and for developing safer handling and disposal procedures.

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